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molecular formula C11H16Si B089869 Trimethyl(4-vinylphenyl)silane CAS No. 1009-43-4

Trimethyl(4-vinylphenyl)silane

Cat. No. B089869
M. Wt: 176.33 g/mol
InChI Key: OXHSYXPNALRSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05278244

Procedure details

A solution of trimethylchlorosilane (7.82 g, 72.4 mmole) in dry tetrahydrofuran(THF) (40 mL) was added dropwise over a 90 minute period to a solution of (4-vinylphenyl)magnesium chloride, prepared from 4-vinylphenylchloride (10 g, 72.4 mmole) and magnesium (2.43 g, 100 mmole) in dry THF (100 mL). Temperature was maintained at 10° C. during the addition. The reaction mixture was stirred at room temperature over 20 hours under nitrogen atmosphere. The crude product was obtained by direct distillation at 45°-48° C./0.5 mm in 45% yield.
Quantity
7.82 g
Type
reactant
Reaction Step One
Name
(4-vinylphenyl)magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tetrahydrofuran(THF)
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
2.43 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])([CH3:4])Cl.[CH:6]([C:8]1[CH:13]=[CH:12][C:11]([Mg]Cl)=[CH:10][CH:9]=1)=[CH2:7].C(C1C=CC(Cl)=CC=1)=C.[Mg]>C1COCC1>[CH3:1][Si:2]([CH3:5])([CH3:4])[C:11]1[CH:12]=[CH:13][C:8]([CH:6]=[CH2:7])=[CH:9][CH:10]=1

Inputs

Step One
Name
Quantity
7.82 g
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
(4-vinylphenyl)magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)[Mg]Cl
Name
tetrahydrofuran(THF)
Quantity
40 mL
Type
solvent
Smiles
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(=C)C1=CC=C(C=C1)Cl
Name
Quantity
2.43 g
Type
reactant
Smiles
[Mg]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature over 20 hours under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C[Si](C1=CC=C(C=C)C=C1)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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